Lactose octaacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

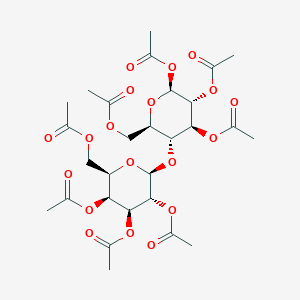

Lactose octaacetate is a useful research compound. Its molecular formula is C28H38O19 and its molecular weight is 678.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Properties

Lactose octaacetate exhibits significant antimicrobial and antiviral activities, making it a valuable compound in food preservation and pharmaceutical formulations.

- Antimicrobial Activity : Research indicates that this compound demonstrates antifungal properties superior to its antibacterial effects. It has shown moderate antifungal activity against pathogens such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme . The compound's efficacy against these fungi suggests potential applications in food preservation and agricultural settings.

- Antiviral Activity : Notably, this compound has been reported to possess antiviral activity against certain viruses. In a study, it exhibited activity against Poliovirus type 1 (PV-1) with a selectivity index (SI) of 2.4 but was inactive against Herpes Simplex Virus type 1 (HSV-1) and Influenza Virus A/Panama/2007/99/H3N2 . This aspect opens avenues for further exploration in antiviral drug development.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its role in carbohydrate chemistry is particularly noteworthy:

- Synthesis of Glycosyl Azides : this compound is utilized as an intermediate for glycosyl azides in the presence of Lewis acids. This process is crucial for developing complex carbohydrates used in therapeutics .

- Cytotoxicity Studies : Studies have shown that this compound exhibits low cytotoxicity against several cell lines, including Madin-Darby bovine kidney (MDBK) cells and human epithelial type 2 (HEp-2) cells . This characteristic enhances its appeal for pharmaceutical applications where safety is paramount.

Cosmetic Applications

The cosmetic industry has also recognized the potential of this compound:

- Formulation in Cosmetic Gels : Recent research explored the incorporation of this compound into cosmetic hand gels. The study aimed to assess its functional properties and compatibility with other cosmetic ingredients . This application highlights the compound's versatility beyond traditional uses.

Characterization Techniques

To understand the properties and behaviors of this compound, various characterization techniques are employed:

| Technique | Purpose |

|---|---|

| Infrared Spectroscopy (FT-IR) | Identifies functional groups present in the compound. |

| Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and composition. |

| Ultraviolet Spectroscopy (UV) | Analyzes absorption properties across different solvents. |

Análisis De Reacciones Químicas

Characterization Techniques

The structure of lactose octaacetate is confirmed via multiple analytical methods:

Infrared Spectroscopy (FT-IR)

-

Key Absorption Bands :

Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

¹³C NMR :

Thin-Layer Chromatography (TLC)

Hydrolysis

-

Reaction : Removal of acetyl groups in acidic/basic conditions.

-

Products : Lactose monohydrate + acetic acid.

-

Conditions :

Oxidation

-

Reagents : KMnO₄, CrO₃.

-

Outcome : Conversion of hydroxyl groups to carbonyl/carboxyl groups.

-

Application : Functionalization for further chemical transformations .

Substitution Reactions

-

Glycosylation :

-

Nucleophilic Substitution :

-

Acetyl groups replaced by amines/thiols under basic conditions.

-

Transesterification

-

Utility : Intermediates for azides or aminoethyl glycosides.

Comparison of Reaction Pathways

| Reaction Type | Key Features | Applications |

|---|---|---|

| Hydrolysis | Reversible acetylation | Regeneration of lactose |

| Oxidation | Functional group modification | Derivative synthesis |

| Substitution | Acetyl group replacement | Glycosylation, azidation |

This synthesis and reactivity profile underscores this compound’s utility as a versatile intermediate in carbohydrate chemistry. Further studies could explore its role in drug delivery or material science applications.

Propiedades

Fórmula molecular |

C28H38O19 |

|---|---|

Peso molecular |

678.6 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28+/m1/s1 |

Clave InChI |

WOTQVEKSRLZRSX-HHZNOXSWSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.